Pyridin-3-yl(pyrimidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl(pyrimidin-2-yl)methanamine: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Various substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Bioactive Compounds: Pyridin-3-yl(pyrimidin-2-yl)methanamine is used as a building block in the synthesis of bioactive molecules, including potential drug candidates.
Biology:
Antimicrobial Activity: The compound and its derivatives have shown promising antimicrobial properties against various bacterial and fungal strains.
Medicine:
Anticancer Activity: Some derivatives of this compound have demonstrated cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drugs.
Industry:
Mechanism of Action
The mechanism of action of Pyridin-3-yl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation, leading to its potential anticancer effects . The compound may also interfere with bacterial quorum sensing, thereby inhibiting biofilm formation and bacterial communication .
Comparison with Similar Compounds
- Pyridin-2-yl(pyrimidin-2-yl)methanamine
- Pyridin-4-yl(pyrimidin-2-yl)methanamine
- Pyridin-3-yl(pyrimidin-4-yl)methanamine
Uniqueness: Pyridin-3-yl(pyrimidin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. The position of the nitrogen atoms in the pyridine and pyrimidine rings can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
pyridin-3-yl(pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-9(8-3-1-4-12-7-8)10-13-5-2-6-14-10/h1-7,9H,11H2 |
InChI Key |
PAHFMQUTJVYSAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=NC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.